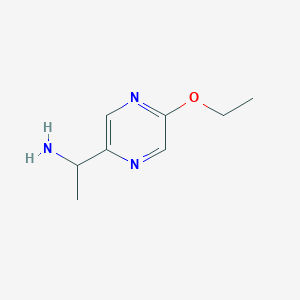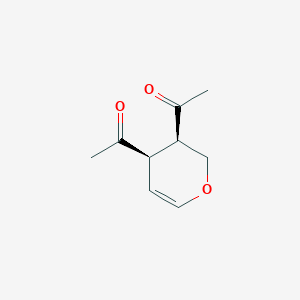![molecular formula C8H18O2Si B11913797 [Ethyl(dimethyl)silyl] butanoate CAS No. 959019-24-0](/img/structure/B11913797.png)
[Ethyl(dimethyl)silyl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldimethylsilyl butyrate is an organosilicon compound characterized by the presence of an ethyl group, two methyl groups, and a butyrate ester linked to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyldimethylsilyl butyrate can be synthesized through the reaction of butyric acid with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Butyric Acid+Ethyldimethylchlorosilane→Ethyldimethylsilyl Butyrate+HCl
Industrial Production Methods: Industrial production of ethyldimethylsilyl butyrate involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyldimethylsilyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce butyric acid and ethyldimethylsilanol.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Butyric acid and ethyldimethylsilanol.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silyl esters.
Scientific Research Applications
Ethyldimethylsilyl butyrate has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyldimethylsilyl butyrate involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other heteroatoms, leading to the formation of stable complexes. These interactions are crucial in its applications as a reagent and protective group in organic synthesis.
Comparison with Similar Compounds
Trimethylsilyl Butyrate: Similar structure but with three methyl groups instead of one ethyl and two methyl groups.
Triethylsilyl Butyrate: Contains three ethyl groups instead of one ethyl and two methyl groups.
Dimethylsilyl Butyrate: Lacks the ethyl group, having only two methyl groups.
Uniqueness: Ethyldimethylsilyl butyrate is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
959019-24-0 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H18O2Si/c1-5-7-8(9)10-11(3,4)6-2/h5-7H2,1-4H3 |
InChI Key |
TWUQXROQCVCIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


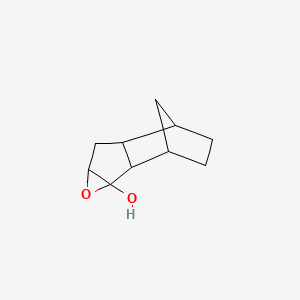
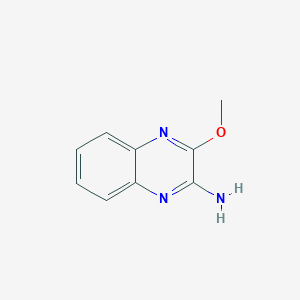



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

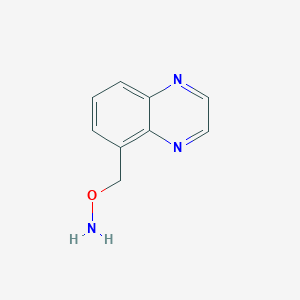
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)
